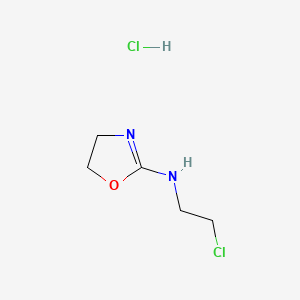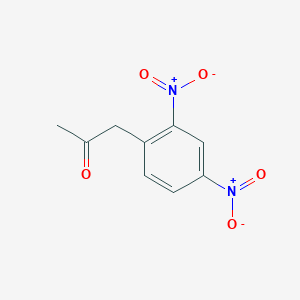
(5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- is a complex organic compound known for its unique chemical structure and properties This compound is part of the naphthacene family, which is characterized by a tetracyclic ring system
Métodos De Preparación
The synthesis of 5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthacene core, followed by functionalization to introduce the acetyloxy group. Common reagents used in these reactions include acetic anhydride and catalysts such as sulfuric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group is replaced by other functional groups. Common reagents include nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- can be compared with other similar compounds in the naphthacene family, such as:
5,6,11,12-Naphthacenetetrone: Lacks the acetyloxy group, leading to different chemical properties and reactivity.
1,4,4a,12a-Tetrahydro-5,6,11,12-Naphthacenetetrone: Similar core structure but different functional groups, affecting its applications and biological activities.
The uniqueness of 5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- lies in its specific functionalization, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58976-82-2 |
|---|---|
Fórmula molecular |
C20H14O6 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
(5,6,11,12-tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate |
InChI |
InChI=1S/C20H14O6/c1-9(21)26-13-8-4-7-12-14(13)20(25)16-15(19(12)24)17(22)10-5-2-3-6-11(10)18(16)23/h2-6,8,12-14H,7H2,1H3 |
Clave InChI |
ZWBPPZICKXFYCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)


![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)






![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
